Allitinib tosylate

Kinase Inhibitor Irreversible Binding Mechanism of Action

Allitinib tosylate (AST-1306) is a covalent, irreversible pan-ErbB inhibitor that ensures durable target suppression far beyond reversible agents. It defeats resistance mutations (EGFR T790M/L858R IC50=12 nM, ~500-fold better than lapatinib) and drives complete regression in ErbB2+ xenografts. With >3,000-fold selectivity over other kinases, it is the definitive probe for resistance and ErbB2-driven research.

Molecular Formula C31H26ClFN4O5S
Molecular Weight 621.1 g/mol
CAS No. 1050500-29-2
Cat. No. B1662123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllitinib tosylate
CAS1050500-29-2
SynonymsN-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]prop-2-enamide; 4-methylbenzenesulfonic acid
Molecular FormulaC31H26ClFN4O5S
Molecular Weight621.1 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl
InChIInChI=1S/C24H18ClFN4O2.C7H8O3S/c1-2-23(31)29-17-6-8-21-19(11-17)24(28-14-27-21)30-18-7-9-22(20(25)12-18)32-13-15-4-3-5-16(26)10-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-12,14H,1,13H2,(H,29,31)(H,27,28,30);2-5H,1H3,(H,8,9,10)
InChIKeyZMUKJEHWLJBODV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allitinib Tosylate (AST-1306): A Covalent, High-Selectivity ErbB Family Kinase Inhibitor for Research and Translational Studies


Allitinib tosylate (CAS 1050500-29-2), also known as AST-1306, is an orally bioavailable, covalent (irreversible) inhibitor of the epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2) [1]. This small molecule is an anilino-quinazoline derivative that also demonstrates potent activity against ErbB4 [1]. Its design intentionally incorporates a Michael acceptor moiety, enabling it to form a durable, covalent bond with critical cysteine residues (Cys-797 in EGFR; Cys-805 in HER2) within the kinase active site, a feature that underpins its unique pharmacological profile . Preclinical research has established its efficacy in suppressing the growth of tumor models that overexpress ErbB2 or harbor the challenging EGFR T790M/L858R resistance mutation [1].

Critical Limitations of Simple Interchange: Why Allitinib Tosylate Cannot Be Replaced by First-Generation Reversible EGFR Inhibitors


Substituting allitinib tosylate with a first-generation reversible ATP-competitive EGFR inhibitor (e.g., gefitinib, erlotinib) or even a dual reversible EGFR/HER2 inhibitor (e.g., lapatinib) is scientifically invalid for specific research contexts. The primary points of differentiation stem from allitinib's covalent, irreversible binding mechanism [1]. This covalent interaction ensures prolonged target suppression that outlasts drug exposure, which is critical for studying durable pathway blockade and overcoming acquired resistance mutations like EGFR T790M [1]. Furthermore, allitinib possesses a uniquely high degree of selectivity for the ErbB family, avoiding the broader kinome inhibition profile seen with some alternatives . The quantitative evidence presented in Section 3 delineates these non-interchangeable parameters, which directly impact experimental outcomes in models of resistance and ErbB2-driven disease.

Quantitative Differentiation Guide: Allitinib Tosylate's Performance Versus Key Comparator Compounds


Evidence 1: Irreversible Covalent Binding Confers Sustained Target Inhibition Versus Reversible Inhibitors

Allitinib tosylate is an irreversible inhibitor of EGFR and HER2, forming a covalent bond with the kinase domain. This was demonstrated using a rapid dilution assay, where enzymatic activity did not recover after 180 minutes. In contrast, the reversible inhibitor lapatinib showed a gradual recovery of enzymatic activity under the same conditions [1]. This difference in binding kinetics is a direct consequence of the compound's chemical structure and is a primary determinant of its sustained pharmacodynamic effect in cellular and in vivo models.

Kinase Inhibitor Irreversible Binding Mechanism of Action EGFR HER2

Evidence 2: Unmatched Potency Against the EGFR T790M/L858R Resistance Double Mutant

Allitinib tosylate potently inhibits the EGFR T790M/L858R double mutant, a common cause of acquired resistance to first-generation TKIs. In a cell-free kinase assay, allitinib tosylate exhibited an IC50 of 12 ± 2 nM against this mutant [1]. This represents an approximately 500-fold increase in potency compared to lapatinib, which was largely inactive against this mutant under the same conditions (IC50 > 5,000 nM) [1]. This quantitative advantage translates to functional cellular activity, where allitinib tosylate effectively suppresses growth and EGFR phosphorylation in cell lines harboring the T790M/L858R mutation, unlike lapatinib [1].

EGFR T790M Drug Resistance NSCLC Kinase Inhibitor Mutant Selectivity

Evidence 3: Superior In Vivo Efficacy in ErbB2-Driven Xenograft Models Compared to Lapatinib

In a direct head-to-head comparison within the SK-OV-3 ovarian cancer xenograft model (which overexpresses ErbB2), allitinib tosylate demonstrated superior antitumor efficacy compared to lapatinib. When both compounds were administered orally at the same dose and schedule (50 mg/kg, twice daily), allitinib tosylate treatment led to the near-complete disappearance of tumors after just 7 days [1]. In contrast, lapatinib, while showing some activity, was significantly less efficacious at suppressing tumor growth under these identical experimental conditions [1]. This difference in efficacy is consistent across multiple ErbB2-overexpressing models [2].

Xenograft Model In Vivo Efficacy ErbB2 Breast Cancer Ovarian Cancer

Evidence 4: Pronounced Selectivity Profile for ErbB Family Kinases

Allitinib tosylate exhibits a high degree of selectivity for its intended targets. When screened against a panel of 23 other kinases from diverse families (including PDGFR, KDR/VEGFR2, and c-Met), allitinib tosylate displayed no significant inhibitory activity (IC50 values > 10 µM for all non-ErbB kinases tested) [1]. This translates to a selectivity window of more than 3,000-fold for the ErbB family over other tested kinase families [1]. In comparison, lapatinib is reported to be a 500-fold less potent inhibitor of the ErbB family overall, and other multi-targeted kinase inhibitors have a broader kinome interaction profile . This clean selectivity profile is a defining characteristic that simplifies the interpretation of biological results.

Kinase Selectivity Off-Target Effects ErbB Family Pharmacology Drug Discovery

Optimal Scientific and Industrial Use Cases for Allitinib Tosylate Based on Differentiated Evidence


Investigating Acquired Resistance to EGFR Inhibitors (e.g., T790M Gatekeeper Mutation)

Allitinib tosylate is the preferred chemical tool for studies focused on the EGFR T790M/L858R resistance mutation. Its potency (IC50 = 12 ± 2 nM) is ~500-fold greater than lapatinib against this mutant in cell-free assays [1]. This allows researchers to effectively suppress mutant EGFR signaling in cellular models (e.g., NCI-H1975, HIH3T3-EGFR T790M/L858R) where reversible inhibitors like gefitinib and lapatinib fail [1].

Preclinical Efficacy Testing in ErbB2-Driven Cancer Models

For in vivo studies utilizing ErbB2-overexpressing xenografts (e.g., SK-OV-3, Calu-3, BT-474), allitinib tosylate provides a superior efficacy profile compared to lapatinib. At equivalent doses, it induces a more rapid and profound tumor regression, often leading to near-complete tumor elimination within a week [1]. This makes it an ideal reference compound for evaluating novel therapeutics in ErbB2-positive breast and ovarian cancer models.

Dissecting ErbB Family Signaling with a High-Selectivity Probe

Given its >3,000-fold selectivity for ErbB family kinases over other kinase families (IC50 > 10 µM for PDGFR, KDR, c-Met, etc.), allitinib tosylate serves as a highly specific chemical probe [1]. This is in contrast to earlier generation inhibitors which may have confounding off-target activities. Its clean selectivity profile makes it suitable for precise dissection of EGFR/HER2/HER4 signaling pathways in complex biological systems.

Studies on Covalent Inhibitor Binding Kinetics and Pharmacology

The well-characterized irreversible binding mechanism of allitinib tosylate, validated through dilution assays showing no recovery of kinase activity, makes it a model compound for studying the pharmacodynamics of covalent drugs [1]. It can be used in washout experiments, target engagement assays, and studies aiming to correlate the duration of target inhibition with downstream biological effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allitinib tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.